molecular formula C18H31NO3S B14559377 2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid CAS No. 61824-04-2

2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid

Cat. No.: B14559377
CAS No.: 61824-04-2
M. Wt: 341.5 g/mol
InChI Key: LDIQHUKBVBGPGV-UHFFFAOYSA-N
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Description

2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid is a compound that combines a pyrrolidine ring with an alkyl chain and a benzenesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid typically involves the following steps:

    Formation of 2-Ethyl-5-pentylpyrrolidine: This can be achieved through the reaction of 2-ethylpyrrolidine with pentyl bromide under basic conditions.

    Sulfonation: The resulting 2-Ethyl-5-pentylpyrrolidine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the alkyl chain.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylpyrrolidine: Lacks the pentyl chain and sulfonic acid group.

    4-Methylbenzenesulfonic acid: Lacks the pyrrolidine ring and alkyl chain.

    Pentylpyrrolidine: Lacks the ethyl group and sulfonic acid group.

Uniqueness

2-Ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid is unique due to its combination of a pyrrolidine ring, an alkyl chain, and a benzenesulfonic acid group

Properties

CAS No.

61824-04-2

Molecular Formula

C18H31NO3S

Molecular Weight

341.5 g/mol

IUPAC Name

2-ethyl-5-pentylpyrrolidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H23N.C7H8O3S/c1-3-5-6-7-11-9-8-10(4-2)12-11;1-6-2-4-7(5-3-6)11(8,9)10/h10-12H,3-9H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

LDIQHUKBVBGPGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(N1)CC.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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